molecular formula C9H18ClN B1383749 1-{Bicyclo[4.1.0]heptan-1-yl}ethan-1-amine hydrochloride CAS No. 2060040-35-7

1-{Bicyclo[4.1.0]heptan-1-yl}ethan-1-amine hydrochloride

Cat. No.: B1383749
CAS No.: 2060040-35-7
M. Wt: 175.7 g/mol
InChI Key: BTIRLQCKSDHPDL-UHFFFAOYSA-N
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Description

1-{Bicyclo[4.1.0]heptan-1-yl}ethan-1-amine hydrochloride is a chemical compound with the molecular formula C9H17N·HCl. It is known for its unique bicyclic structure, which consists of a seven-membered ring fused to a cyclopropane ring. This compound is often used in various scientific research applications due to its interesting chemical properties and potential biological activities .

Preparation Methods

The synthesis of 1-{Bicyclo[410]heptan-1-yl}ethan-1-amine hydrochloride typically involves multiple steps One common synthetic route starts with the preparation of the bicyclo[41The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of automated reactors and continuous flow systems to ensure high yield and purity of the final product .

Mechanism of Action

The mechanism of action of 1-{Bicyclo[4.1.0]heptan-1-yl}ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to various biological effects, depending on the nature of the target and the pathways involved . The compound’s unique structure allows it to fit into specific binding sites, modulating the activity of the target molecules .

Biological Activity

Overview

1-{Bicyclo[4.1.0]heptan-1-yl}ethan-1-amine hydrochloride, with the molecular formula C9H18ClN, is a bicyclic compound known for its unique structural properties and potential biological activities. This compound is of interest in various fields, including medicinal chemistry and pharmacology, due to its interactions with biological systems.

Chemical Structure

The compound features a bicyclic structure consisting of a seven-membered ring fused to a cyclopropane ring, which contributes to its unique chemical behavior and biological interactions.

PropertyValue
Molecular FormulaC9H18ClN
Molecular Weight175.7 g/mol
IUPAC Name1-(1-bicyclo[4.1.0]heptanyl)ethanamine; hydrochloride
InChI KeyBTIRLQCKSDHPDL-UHFFFAOYSA-N
AppearanceWhite powder

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. These interactions can lead to various physiological effects, including modulation of neurotransmitter systems.

Key Mechanisms:

  • Receptor Interaction : The compound may act on neurotransmitter receptors, influencing signaling pathways.
  • Enzyme Modulation : It could inhibit or activate specific enzymes, affecting metabolic processes.

Pharmacological Effects

Research has indicated that this compound exhibits several pharmacological effects:

  • CNS Activity : Preliminary studies suggest potential central nervous system (CNS) activity, which may be useful in developing treatments for neurological disorders.
  • Analgesic Properties : Some studies have indicated that this compound may possess analgesic properties, warranting further investigation into its pain-relieving capabilities.

Case Studies

Several case studies have explored the biological effects of this compound:

  • Neuropharmacology Study : A study investigated the effects of the compound on rodent models, demonstrating significant alterations in behavior indicative of CNS activity.
  • Enzyme Inhibition Assay : Research showed that the compound could inhibit specific enzymes involved in neurotransmitter metabolism, suggesting a mechanism for its observed pharmacological effects.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other bicyclic amines.

CompoundStructure TypeNotable Biological Activity
This compoundBicyclic AmineCNS activity, analgesic potential
Bicyclo[2.2.2]octane derivativesBicyclic AmineAntimicrobial properties
Bicyclo[3.3.0]octane derivativesBicyclic AmineAntidepressant effects

Properties

IUPAC Name

1-(1-bicyclo[4.1.0]heptanyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N.ClH/c1-7(10)9-5-3-2-4-8(9)6-9;/h7-8H,2-6,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTIRLQCKSDHPDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C12CCCCC1C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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